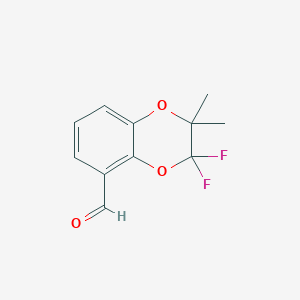![molecular formula C7H5F3O B6311429 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 2088942-66-7](/img/structure/B6311429.png)
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound characterized by the presence of a trifluoromethyl group and an oxabicyclo structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable diene precursor with a trifluoromethylating agent. One common method is the ring-opening metathesis polymerization (ROMP) of a diene precursor in the presence of a trifluoromethylating reagent. This reaction is often catalyzed by a well-defined Schrock-type initiator, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has also been explored for the dimerization of related bicyclic compounds, which can be adapted for the synthesis of this compound .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with bromine can yield dibromo derivatives, while nucleophilic substitution can produce various substituted derivatives .
科学的研究の応用
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: Similar in structure but with an additional trifluoromethyl group.
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
2-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-3-4-1-2-6(5)11-4/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUNRXXOMWWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=CC1O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)

![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)

![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)





![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)


